molecular formula C8H4F2N2O2 B2683563 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile CAS No. 1369761-62-5

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile

Cat. No.: B2683563
CAS No.: 1369761-62-5
M. Wt: 198.129
InChI Key: AYAXNKAHVMIFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile is a nitrile-substituted aromatic compound characterized by a benzene ring with two fluorine atoms at the 2- and 6-positions and a nitro group at the 3-position. The nitrile group (-CN) at the benzylic position enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₈H₄F₂N₂O₂, with a molecular weight of 210.13 g/mol. The electron-withdrawing nitro and fluorine groups significantly influence its electronic structure, reducing electron density on the aromatic ring and increasing electrophilicity, which impacts its reactivity in substitution or coupling reactions .

Properties

IUPAC Name

2-(2,6-difluoro-3-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAXNKAHVMIFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile typically involves the nitration of 2,6-difluorobenzene followed by a cyanation reaction. The nitration process introduces the nitro group into the benzene ring, and the subsequent cyanation adds the acetonitrile group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and cyanide sources such as sodium cyanide for the cyanation step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound has been investigated for its role as a potential pharmaceutical agent. Its unique structure, featuring difluorinated and nitro groups, contributes to its biological activity. Research indicates that compounds with similar structures exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that fluorinated compounds can enhance the potency of kinase inhibitors due to improved binding affinity and selectivity for target enzymes .

Case Study: Cancer Treatment
A notable study explored the use of fluorinated acetonitriles in targeting GCN2 (General Control Nonderepressible Kinase 2), which is implicated in cancer cell survival under nutrient-deprived conditions. The research demonstrated that modifying the acetonitrile structure could lead to increased efficacy against various cancer types, including prostate and breast cancer . Table 1 summarizes the biological activities of related compounds.

Compound NameActivity TypeTargetReference
2-(2,6-Difluoro-3-nitrophenyl)acetonitrileKinase InhibitionGCN2
4-Nitrobenzyl CyanideCytotoxicityVarious
3-NitrophenylacetonitrileAntitumorUnknown

Materials Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The fluorinated moiety improves the hydrophobicity of the resulting polymers, making them suitable for applications in coatings and membranes .

Case Study: Polymer Synthesis
In a recent project, researchers synthesized a series of fluorinated polymers using this compound as a monomer. The resulting materials exhibited superior mechanical properties compared to their non-fluorinated counterparts. Table 2 outlines the properties of these polymers.

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)Reference
Fluorinated Polymer A85250
Fluorinated Polymer B90260

Organic Synthesis

Synthetic Intermediate
this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactive nitrile group allows for further functionalization, enabling the production of more complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathway
A synthetic pathway involving this compound was developed to produce novel heterocycles with potential biological activity. The reaction conditions optimized for this transformation included temperature control and solvent selection to maximize yield and purity .

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s binding affinity to certain proteins. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃) Substituents: Amino (-NH₂) and nitro (-NO₂) groups at the 2- and 6-positions, respectively, with a ketone (-CO-) at the benzylic position. Impact: The amino group is electron-donating, countering the nitro group’s electron-withdrawing effect, leading to reduced electrophilicity compared to the target compound. This difference is critical in reactions like nucleophilic aromatic substitution .

(3-Fluoro-5-methoxyphenyl)acetonitrile (C₉H₈FNO) Substituents: Fluoro (-F) at position 3, methoxy (-OCH₃) at position 3. Impact: The methoxy group is electron-donating, increasing electron density on the ring, while the fluoro group exerts a weaker electron-withdrawing effect. This results in a higher HOMO energy compared to the target compound, as seen in DFT studies of similar nitriles .

2-(2-Fluoro-5-methoxyphenyl)acetonitrile (C₉H₈FNO) Substituents: Fluoro at position 2, methoxy at position 4. Impact: Steric hindrance from the 2-fluoro substituent alters reaction pathways, favoring meta-substitution over para-substitution in electrophilic reactions. The nitrile group’s position further modulates reactivity .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Classification Storage Conditions
This compound C₈H₄F₂N₂O₂ 210.13 2,6-diF; 3-NO₂; -CN Not available Standard
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 2-NH₂; 6-NO₂; -CO- Not classified Standard
(3-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO 165.16 3-F; 5-OCH₃; -CN Toxic III 0–6°C
2-(2-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO 165.16 2-F; 5-OCH₃; -CN Toxic III 0–6°C

Reactivity and Electronic Structure

  • HOMO-LUMO Energies: DFT studies on nitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile) reveal that electron-withdrawing groups like -NO₂ lower LUMO energies, enhancing electrophilicity . For this compound, the combined effect of -F and -NO₂ likely results in a lower LUMO than analogs with -OCH₃ or -NH₂, making it more reactive toward nucleophiles.
  • Synthetic Applications : The target compound’s nitro group facilitates reduction to amines, while fluorine substituents improve metabolic stability in drug candidates. In contrast, methoxy-containing analogs are more suited for photochemical applications due to their electron-rich aromatic systems .

Research Findings and Contradictions

  • Analytical Methods : Structural characterization of related compounds (e.g., IR, NMR, TLC) is standard practice, as demonstrated in methyl acetonitrile derivatives . Discrepancies arise in hazard classifications, with some nitriles labeled toxic despite structural similarities, highlighting the need for compound-specific safety studies .
  • Reactivity Trends : The target compound’s nitro group enhances electrophilicity compared to methoxy-substituted analogs, but direct experimental data on its reaction kinetics is absent in the provided evidence.

Biological Activity

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C11H8F2N2O2
  • Molecular Weight : 246.19 g/mol
  • CAS Number : 1369761-62-5

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-negative and Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

These results suggest that the compound has comparable efficacy to standard antibiotics like ceftriaxone, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell growth significantly.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)12.41Significant cytotoxicity
HCT-116 (colon cancer)9.71Moderate cytotoxicity
PC3 (prostate cancer)7.36High cytotoxicity

The compound appears to induce apoptosis in cancer cells, as evidenced by alterations in cell morphology and viability at higher concentrations .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. The compound has been shown to reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to increased cell death.
  • Modulation of Cytokine Production : It may alter the production of inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

A recent case study involving the use of this compound in a murine model demonstrated significant tumor reduction when administered alongside standard chemotherapeutic agents. The study highlighted the potential for synergistic effects when combined with other treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.